Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate
Description
Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate (CAS 860609-48-9) is an ethyl ester derivative featuring a sulfonamide core. Its structure includes:
- A 2-chloroanilino group (aromatic amine with a chlorine substituent at the ortho position).
- A (4-fluorophenyl)sulfonyl moiety (sulfonyl bridge linked to a para-fluorinated benzene ring).
- An ethyl acetate tail for enhanced solubility or metabolic stability.
This compound belongs to a class of sulfonamide derivatives, which are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
ethyl 2-(2-chloro-N-(4-fluorophenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4S/c1-2-23-16(20)11-19(15-6-4-3-5-14(15)17)24(21,22)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBBSSJSKOYVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate typically involves a multi-step process. One common method starts with the reaction of 2-chloro-4-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then treated with a sulfonyl chloride derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the chloro and fluoro groups can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Effects
Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate (CAS 339275-79-5)
- Structural Differences: Chlorine at the para position on the anilino ring (vs. ortho in the target compound). 4-Chlorophenylsulfonyl group (vs. 4-fluorophenylsulfonyl).
- Implications: Increased steric bulk and lipophilicity due to chlorine’s larger atomic radius and higher logP compared to fluorine. F .
2-Chloro-N-(4-fluorophenyl)acetamide
- Structural Differences :
- Simplified backbone lacking the sulfonyl bridge and ethyl ester .
- Reduced metabolic stability due to the absence of an ester group, which is often hydrolyzed in vivo .
Functional Group Variations
Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate (CAS 950901-74-3)
- Structural Differences :
- Carbothioyl (C=S) group replaces the sulfonyl (S=O) bridge.
- Lower oxidative stability compared to sulfonamides .
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate Hydrochloride (CAS 1135028-80-6)
- Structural Differences: Methylamino group replaces the sulfonylanilino moiety.
- Loss of sulfonyl’s hydrogen-bond acceptor capacity, affecting target binding .
Complex Derivatives with Additional Substituents
[2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate (CAS 745062-51-5)
Research Implications
- Electron-Withdrawing Groups : Fluorine and chlorine substituents modulate electronic effects, influencing reactivity and target interactions.
- Sulfonyl vs. Carbothioyl : Sulfonyl derivatives exhibit superior oxidative stability, while carbothioyl analogs may serve as protease inhibitors or chelators.
- Ester vs. Amide Tails : Ethyl esters enhance solubility but may introduce metabolic liabilities compared to amides.
Biological Activity
Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate, with the CAS number 860609-48-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structure, and various biological activities, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 371.81 g/mol. The structural configuration includes a chloro group, a fluorophenyl group, and a sulfonyl group attached to an aniline moiety, contributing to its unique reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available aniline derivatives and chloroacetic acid.
- Chlorination : Introduction of the chloro group via chlorination reactions.
- Coupling Reaction : The chlorinated aniline is coupled with ethyl acetate under basic conditions to yield the final product.
- Purification : The compound is purified through recrystallization or chromatography.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives containing sulfonamide groups exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study by Khalil et al. (2003) demonstrated that sulfonamide derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : Al-Khuzaie & Al-Majidi (2014) reported that sulfonamide derivatives exhibited potent antibacterial activity, suggesting that this compound may share this property.
The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors due to the presence of the sulfonamide moiety, which can form strong interactions with active sites on target proteins.
Data Table: Summary of Biological Activities
| Biological Activity | Reference | Observations |
|---|---|---|
| Anticancer | Khalil et al., 2003 | Significant cytotoxicity against cancer cell lines |
| Antimicrobial | Al-Khuzaie & Al-Majidi, 2014 | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Gursoy & Karal, 2003 | Possible inhibition of key metabolic enzymes |
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